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Compound of Interest

Compound Name: (R)-3-(2-Chlorophenyl)pyrrolidine

CAS No.: 1335583-18-0

Cat. No.: B577363

Get Quote

Technical Whitepaper: (R)-3-(2-Chlorophenyl)pyrrolidine

Executive Summary & Molecular Identity
(R)-3-(2-Chlorophenyl)pyrrolidine is a privileged chiral scaffold in medicinal chemistry,

specifically valued for its role in modulating G-protein coupled receptors (GPCRs).[1] Unlike its

phenylpiperazine analogs (e.g., mCPP), the 3-phenylpyrrolidine core offers a rigidified,

metabolically stable bioisostere of the phenethylamine pharmacophore.[1]

This enantiomer is a critical building block in the synthesis of selective serotonin 5-HT2C

receptor agonists, utilized in the development of therapeutics for obesity, schizophrenia, and

epilepsy. The ortho-chlorine substitution provides steric bulk that restricts rotation, enhancing

receptor subtype selectivity compared to unsubstituted analogs.
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Parameter Details

IUPAC Name (3R)-3-(2-chlorophenyl)pyrrolidine

Common Name (R)-3-(2-Chlorophenyl)pyrrolidine

CAS Number (Racemic HCl) 1095545-14-4

CAS Number (Enantiomer)

Note: Specific CAS for (R)-free base is rarely

listed commercially; often referenced as the

resolved fraction of 1205037-12-6.[1]

Molecular Formula C₁₀H₁₂ClN

Molecular Weight
181.66 g/mol (Free Base); 218.12 g/mol (HCl

Salt)

Chiral Center C3 (R-configuration)

SMILES ClC1=CC=CC=C1[C@H]2CNCC2

Physicochemical Profile
Understanding the physicochemical properties is essential for formulation and ADME

(Absorption, Distribution, Metabolism, Excretion) prediction.[1] The presence of the chlorine

atom at the ortho position significantly increases lipophilicity compared to the parent

phenylpyrrolidine.

Table 2: Key Physical Properties
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Property Value
Experimental/Predi
cted

Relevance

LogP 2.3 – 2.65 Predicted (ACD/Labs)

Moderate lipophilicity;

good BBB

permeability.[1]

pKa (Base) 9.4 ± 0.2 Predicted

Basic nitrogen; exists

as cation at

physiological pH.[1]

Melting Point (HCl) 125 – 127 °C Experimental

Crystalline solid

stability for

formulation.[1]

Solubility High (Water, as HCl) Experimental

Excellent aqueous

solubility facilitates

dosing.[1]

PSA 12.03 Å² Calculated

Low polar surface

area favors CNS

penetration.

Synthetic Routes & Process Chemistry
The synthesis of (R)-3-(2-Chlorophenyl)pyrrolidine generally proceeds via two primary

strategies: (1) Chiral Resolution of the racemic mixture (most common for scale-up) or (2)

Asymmetric Synthesis using chiral auxiliaries.[1]

Method A: Cyclization and Classical Resolution
(Industrial Route)
This robust pathway avoids expensive chiral catalysts.[1] It begins with 2-chlorocinnamic acid

or succinic acid derivatives, forms the pyrrolidine ring, and resolves the enantiomers using

tartaric acid.

Protocol Highlight: Chiral Resolution

Salt Formation: Dissolve racemic 3-(2-chlorophenyl)pyrrolidine in hot ethanol.
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Resolution: Add 0.5 equivalents of (L)-(+)-Tartaric acid.

Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-amine

usually precipitates due to lower solubility.

Liberation: Treat the filtered salt with 1M NaOH and extract with DCM to yield the (R)-free

base.

Visualization: Synthesis Workflow
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Figure 1: Industrial synthesis pathway via cyclization and classical resolution.
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Medicinal Chemistry Applications
The (R)-3-(2-chlorophenyl)pyrrolidine moiety is a pharmacophore designed to mimic the

bioactive conformation of serotonin (5-HT) while blocking metabolic hotspots.[1]

5-HT2C Agonism: The pyrrolidine nitrogen mimics the ethylamine side chain of serotonin.

The ortho-chloro substituent forces the phenyl ring into a specific dihedral angle, optimizing

pi-pi stacking interactions within the receptor pocket (specifically Trp 3.28).[1]

Metabolic Stability: The chlorine atom blocks the metabolically vulnerable phenyl ring

positions, extending the half-life compared to unsubstituted analogs.

Visualization: SAR Logic & Pharmacophore
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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to the 5-HT2C receptor.

[1]

Analytical Characterization
Validation of the enantiomeric excess (ee) is critical. Standard achiral HPLC cannot distinguish

the (R) and (S) forms.[1]

Protocol: Chiral HPLC Method

Column: Chiralpak AD-H or OD-H (Amylose-based).[1]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

Flow Rate: 1.0 mL/min.

Detection: UV at 220 nm.

Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with

standards).

Handling & Safety (SDS Summary)
As a secondary amine and halogenated aromatic, this compound requires strict safety

protocols.[1]

Hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Storage: Hygroscopic as HCl salt. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Disposal: Incineration with a scrubber for HCl/NOx gases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b577363?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US8247415B2/en
https://patents.google.com/patent/US8247415B2/en
https://www.benchchem.com/product/b577363/docs#r-3-2-chlorophenyl-pyrrolidine-chemical-structure-and-properties
https://www.benchchem.com/product/b577363/docs#r-3-2-chlorophenyl-pyrrolidine-chemical-structure-and-properties
https://www.benchchem.com/product/b577363/docs#r-3-2-chlorophenyl-pyrrolidine-chemical-structure-and-properties
https://www.benchchem.com/product/b577363/docs#r-3-2-chlorophenyl-pyrrolidine-chemical-structure-and-properties
https://www.benchchem.com/product/b577363?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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